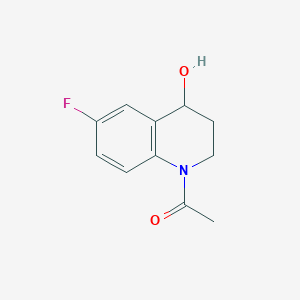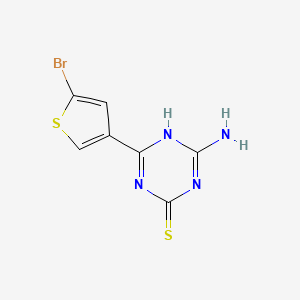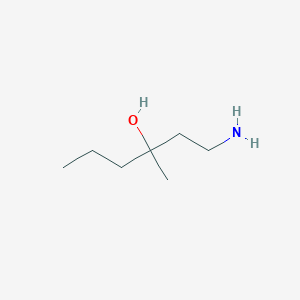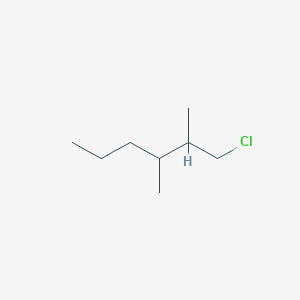
1-Chloro-2,3-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a hexane backbone with chlorine and two methyl groups attached to the second and third carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylhexane can be synthesized through the chlorination of 2,3-dimethylhexane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Chloro-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used under appropriate conditions (e.g., solvent choice, temperature) to facilitate the substitution.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile, or 2,3-dimethylhexylamine can be formed.
Elimination Products: The major product of elimination reactions is typically 2,3-dimethylhexene.
科学研究应用
1-Chloro-2,3-dimethylhexane finds applications in various scientific research areas:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound can be explored for potential pharmacological activities.
Industry: This compound can be used in the production of specialty chemicals, including solvents, plasticizers, and other industrial additives.
作用机制
The mechanism of action of 1-chloro-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
相似化合物的比较
- 1-Chloro-2-methylhexane
- 1-Chloro-3-methylhexane
- 1-Chloro-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
属性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC 名称 |
1-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
IFWRKRRCYDYIRD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
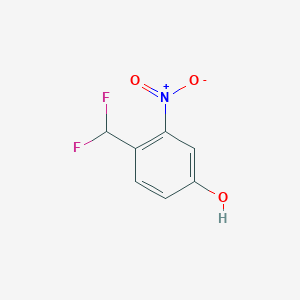
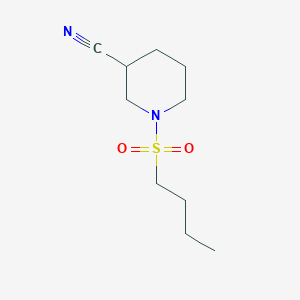
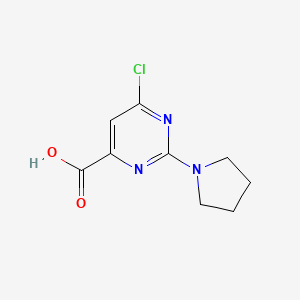
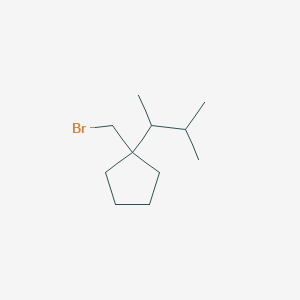
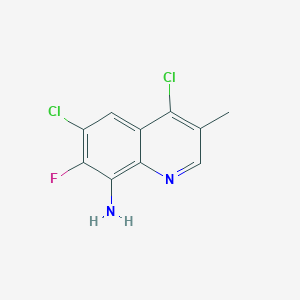
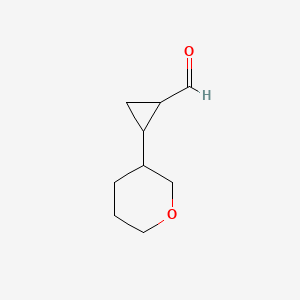
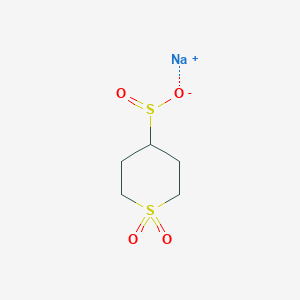
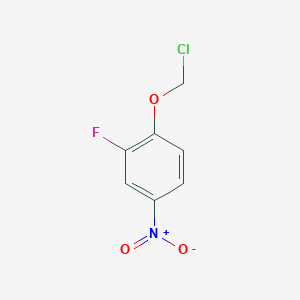

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
